molecular formula C21H26N2O2 B2861636 8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195938-28-2

8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2861636
CAS No.: 2195938-28-2
M. Wt: 338.451
InChI Key: VOPHSLRXRRBLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Bicyclopyrone, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolic pathway of tyrosine, a type of amino acid. By inhibiting HPPD, Bicyclopyrone disrupts the normal metabolic processes in plants .

Mode of Action

Bicyclopyrone acts by inhibiting the activity of HPPD, which leads to the destruction of chlorophyll in plants . This mode of action is shared with several other herbicide active ingredients . The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor to plastoquinone and tocopherols, which are vital for the photosynthesis process and the plant’s growth .

Biochemical Pathways

The affected biochemical pathway is the tyrosine degradation pathway. By inhibiting HPPD, Bicyclopyrone disrupts the conversion of tyrosine to fumarate and acetoacetate, which are then used in the Krebs cycle for energy production . This disruption leads to a deficiency in the downstream products, causing a halt in the plant’s growth and eventually leading to the plant’s death .

Pharmacokinetics

Bicyclopyrone is rapidly absorbed, with times to reach maximum concentrations in blood and plasma (Tmax) being 1–2 hours at low and high doses . Independent of dose and route of administration, the compound’s radioactivity declines rapidly in a biphasic pattern . The majority of administered radioactivity is excreted in the urine within 24 hours (>80%), and excretion is nearly complete by 7 days after a single dose (98–99%) . There is no evidence of bioaccumulation following repeated dosing .

Result of Action

The result of Bicyclopyrone’s action is the destruction of chlorophyll in plants, leading to the cessation of photosynthesis . This results in the plant’s inability to produce the energy it needs to grow, leading to the plant’s death .

Action Environment

Bicyclopyrone is highly soluble in water and non-volatile . It can be persistent in both soil and aquatic systems . Environmental factors such as soil type, rainfall, temperature, and pH can influence the compound’s action, efficacy, and stability . For instance, heavy rainfall can wash the herbicide into water bodies, affecting its efficacy on targeted weeds and potentially impacting non-target aquatic organisms .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(15-7-10-20(22-13-15)25-19-3-1-2-4-19)23-17-8-9-18(23)12-16(11-17)14-5-6-14/h7,10,13,17-19H,1-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPHSLRXRRBLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3C4CCC3CC(=C5CC5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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